molecular formula C20H29N3O B5203373 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine

2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine

Katalognummer B5203373
Molekulargewicht: 327.5 g/mol
InChI-Schlüssel: OAYFDKAKDYVUDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It belongs to the class of drugs known as NMDA receptor antagonists. The drug works by blocking the activity of the NMDA receptor, which is involved in the development of Alzheimer's disease.

Wirkmechanismus

2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine works by blocking the activity of the NMDA receptor, which is involved in the development of Alzheimer's disease. The NMDA receptor is responsible for the influx of calcium ions into neurons, which can lead to cell death. By blocking the activity of the NMDA receptor, 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can prevent the influx of calcium ions and protect neurons from damage.
Biochemical and Physiological Effects:
2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been shown to have a number of biochemical and physiological effects. The drug can increase the levels of acetylcholine in the brain, which is important for cognitive function. In addition, 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can reduce the levels of glutamate in the brain, which can be toxic to neurons. The drug has also been shown to have anti-inflammatory effects, which can reduce the damage caused by inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine in lab experiments is that it has a well-established mechanism of action. This makes it easier to design experiments that target specific aspects of the drug's activity. In addition, 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been extensively studied in clinical trials, which provides a wealth of data that can be used to inform experimental design.
One of the limitations of using 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine in lab experiments is that it can be difficult to obtain in large quantities. The synthesis method is complex and requires specialized equipment, which can make it expensive to produce the drug in large quantities. In addition, 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has a relatively short half-life, which can make it difficult to study its long-term effects.

Zukünftige Richtungen

There are a number of future directions for research on 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine. One area of interest is the drug's potential therapeutic effects in other neurological disorders. Studies have shown that 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can improve cognitive function in Parkinson's disease and multiple sclerosis, and there is interest in exploring its potential use in other disorders such as Huntington's disease and amyotrophic lateral sclerosis.
Another area of interest is the development of new formulations of 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine that can improve its efficacy and reduce its side effects. For example, there is interest in developing extended-release formulations of the drug that can provide a more sustained release of the drug over time.
Conclusion:
2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine is a drug that has shown promise in the treatment of Alzheimer's disease and other neurological disorders. The drug works by blocking the activity of the NMDA receptor, which is involved in the development of Alzheimer's disease. 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been extensively studied in clinical trials, and its therapeutic effects have been well-established. There are a number of future directions for research on 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine, including exploring its potential therapeutic effects in other neurological disorders and developing new formulations of the drug.

Synthesemethoden

2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine is synthesized by reacting 1-amino-3,5-dimethyladamantane with 4-chloro-3-pyridinylmethylmorpholine in the presence of a base. The reaction takes place under reflux conditions and the product is purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been extensively studied for its therapeutic potential in Alzheimer's disease. Studies have shown that the drug can improve cognitive function, reduce behavioral symptoms, and delay the progression of the disease. In addition to Alzheimer's disease, 2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has also been studied for its potential therapeutic effects in other neurological disorders such as Parkinson's disease, multiple sclerosis, and epilepsy.

Eigenschaften

IUPAC Name

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O/c1-2-16(20(21-3-1)23-4-6-24-7-5-23)13-22-19-17-9-14-8-15(11-17)12-18(19)10-14/h1-3,14-15,17-19,22H,4-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYFDKAKDYVUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)CNC3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]adamantan-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.